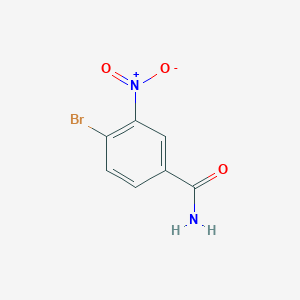

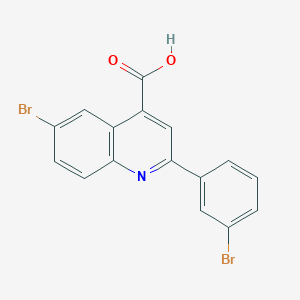

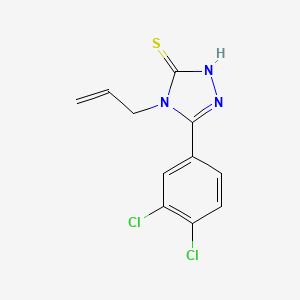

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).

Scientific Research Applications

Antimicrobial and Antimalarial Agents

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. In one study, novel quinoline-based 1,2,3-triazoles showed promise as antimicrobial and antimalarial agents, indicating potential for pharmaceutical applications in combating infectious diseases (Parthasaradhi et al., 2015).

Microwave-Assisted Synthesis

Research has explored the microwave-assisted synthesis of new substituted anilides of quinaldic acid, a process that involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation. This method offers an efficient and innovative approach for synthesizing a series of substituted quinoline-2-carboxanilides (Bobál et al., 2012).

Synthesis of Novel Quinolines

The Buchwald–Hartwig amination has been used to successfully synthesize new series of quinolines. This process starts from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and results in compounds with potential for studying intraligand and charge-transfer type transitions, as well as interactions with DNA, which could have implications in medicinal chemistry (Bonacorso et al., 2018).

Cholinesterases Inhibition

Some derivatives of 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research is significant for the development of treatments for diseases such as Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Eghtedari et al., 2017).

Photophysical Properties Study

The compound and its derivatives have been studied for their photophysical properties, with applications in fluorescence spectroscopy. These studies are important for understanding the photophysical behavior of quinoline derivatives in different solvents, which can be useful in designing fluorescent materials and sensors (Padalkar & Sekar, 2014).

Synthesis of Bifunctional Compounds

The synthesis of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid demonstrates the versatility of quinoline derivatives. These compounds possess both photoacid and photobase properties, which could have applications in photochemistry and materials science (Gavrishova et al., 2015).

properties

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMZMLZEJHETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359828 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

CAS RN |

350998-36-6 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)